![molecular formula C23H27ClN2O3S B2795524 1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide CAS No. 922115-49-9](/img/structure/B2795524.png)
1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide
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Overview
Description
3,4-dihydroisoquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . A total of 59 derivatives of this scaffold were synthesized for this purpose .
Synthesis Analysis
These derivatives were synthesized using the Castagnoli–Cushman reaction . This reaction is a well-known method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Molecular Structure Analysis
The molecular structure of these derivatives is based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold . Specific structural requirements for activity were revealed in a three-dimensional quantitative structure–activity relationship (3D-QSAR) study .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are based on the Castagnoli–Cushman reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives would depend on the specific substituents added to the 3,4-dihydroisoquinolin-1(2H)-one scaffold .Scientific Research Applications
Synthesis and Characterization for Potential Antimicrobial Agents
Research on the synthesis and characterization of new quinazolines, which are structurally related to the queried compound, has shown potential as antimicrobial agents. These compounds have been screened for their antibacterial and antifungal activities against various pathogens, demonstrating the utility of such chemical entities in developing new antimicrobial strategies (Desai, Shihora, & Moradia, 2007).
Anticancer Activities through Hybrid Pharmacophore Approach
Another study explores the design and synthesis of 4-aminoquinoline derived sulfonyl analogs, utilizing a hybrid pharmacophore approach to enhance anticancer activities. The research focused on evaluating the cytotoxicity of these compounds against breast tumor cell lines, highlighting the potential of such compounds in cancer treatment research (Solomon et al., 2019).
Potential Anticancer Agent PK11195
The compound PK11195 has been studied for its potential as an anticancer agent. It has shown to facilitate the induction of cell death by various cytotoxic and chemotherapeutic agents, particularly in chronic lymphocytic leukemia cells. This suggests the relevance of such compounds in developing therapeutic options for leukemia (Santidrián et al., 2007).
Novel Phosphodiesterase 4 Inhibitor for Pulmonary Diseases
CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor, has been designed for pulmonary diseases, demonstrating significant anti-inflammatory effects in animal models of asthma and chronic obstructive respiratory disease. The research underscores the therapeutic potential of such inhibitors in treating pulmonary conditions (Villetti et al., 2015).
Modulation of Intracellular Ca2+ Signaling
PK11195, a known enhancer of apoptotic cell death, has also been shown to modulate intracellular Ca2+ signaling, which could be linked to its effects on Bcl-2 and its role in apoptotic cell death. This highlights the compound's potential role in cellular signaling research, particularly in understanding apoptosis mechanisms (Campanella, Szabadkai, & Rizzuto, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3S/c24-21-9-7-20(8-10-21)23(12-3-4-13-23)22(27)25-14-16-30(28,29)26-15-11-18-5-1-2-6-19(18)17-26/h1-2,5-10H,3-4,11-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSFREKJMCAJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide |
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